molecular formula C5H7N3O B105190 4-Methoxypyrimidin-5-amine CAS No. 15579-82-5

4-Methoxypyrimidin-5-amine

Cat. No. B105190
CAS RN: 15579-82-5
M. Wt: 125.13 g/mol
InChI Key: GNGTVTHIGJBTNV-UHFFFAOYSA-N
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Description

4-Methoxypyrimidin-5-amine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. The methoxy group attached to the pyrimidine ring suggests potential for various chemical modifications and biological activities.

Synthesis Analysis

The synthesis of derivatives of 4-methoxypyrimidin-5-amine can be achieved through various methods. For instance, a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been described, which is simple, environmentally friendly, and yields up to 98% . Another synthesis approach involves the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane followed by nucleophilic substitution to produce 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines .

Molecular Structure Analysis

The molecular structure of 4-methoxypyrimidin-5-amine derivatives has been investigated using various experimental and theoretical techniques. For example, the molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine has been studied using FT-IR, FT-Raman, NMR, and DFT calculations, revealing coherence between theoretical and experimental values and providing insights into the molecule's chemical activity region, stability, charge distribution, and potential biological activity .

Chemical Reactions Analysis

The chemical reactivity of 4-methoxypyrimidin-5-amine and its derivatives can be quite diverse. For example, 2(and 4)-methoxy-5-phenylpyrimidine derivatives can undergo thermal rearrangement in triethylamine to yield N-methyl-2(or 4)-oxopyrimidines, with the reaction rate influenced by the substituents on the phenyl group . Additionally, the mass spectra of methoxy-substituted 4-aminopyrimidines indicate that the positive charge is predominantly concentrated on the oxygen atom of the methoxy group, influencing the formation of fragmentary ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxypyrimidin-5-amine derivatives can be deduced from their molecular structure and reactivity. For instance, the crystal structure of 4-chloro-6-methoxypyrimidin-2-amine with succinic acid reveals hydrogen bonding patterns that form a tape along a specific axis in the crystal lattice . The hydrogen bonding in other derivatives, such as 2-amino-4-methoxy-6-methylpyrimidine, leads to the formation of pi-stacked chains and centrosymmetric dimers, which could influence the compound's solubility and stability .

Scientific Research Applications

Anticancer Activities

4-Methoxypyrimidin-5-amine derivatives have shown promise in cancer treatment. For instance, a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines demonstrated significant antiproliferative activity, with one compound showing high efficacy against MCF-7 and HepG2 cancer cell lines. This compound was found to inhibit tubulin polymerization and induce cell cycle arrest and apoptosis in the MCF-7 cell line (Liu, Wang, Peng, & Li, 2020).

Kinase Inhibition

Synthetic routes to novel 2,4-disubstituted-5-fluoropyrimidines were developed as part of a program to discover kinase inhibitors. This research highlights the potential of 4-methoxypyrimidin-5-amine derivatives in developing anticancer agents (Wada et al., 2012).

Antihypertensive Agent

A specific molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been studied for its role in treating hypertension. It acts as a potential I1 imidazoline receptor agonist. The study included both experimental and theoretical techniques to investigate the molecular structure, suggesting its anti-hypertensive activity (Aayisha et al., 2019).

Herbicidal Activity

Deuterium substituted 2-pyrimidinyloxy-N-arylbenzylamines, derivatives of 4-methoxypyrimidin-5-amine, were synthesized for use as isotope internal standards in the quantitation of herbicide residues. These compounds have implications in the agricultural sector for managing herbicide use and ensuring food safety (Zheng-mi, 2014).

Analgesic and Anti-inflammatory Agents

Some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, derived from 4-methoxypyrimidin-5-amine, have been synthesized and evaluated for their analgesic and anti-inflammatory potential. Some of these compounds showed higher potency than standard drugs, with low ulcer indices (Chhabria, Bhatt, Raval, & Oza, 2007).

properties

IUPAC Name

4-methoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGTVTHIGJBTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534113
Record name 4-Methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyrimidin-5-amine

CAS RN

15579-82-5
Record name 4-Methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxypyrimidin-5-amine
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Synthesis routes and methods

Procedure details

10 g 4-methoxy-5-nitropyrimidine in 500 ml methanol are hydrated for 2.5 hours at 2 bar in the presence of 4.5 g Raney nickel. After filtration, the solution is concentrated. 8.0 g 5-amino-4-methoxypyrimidine having a melting point of 71° to 74° C. are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Brakta, GD Daves - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
Palladium-catalysd cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and …
Number of citations: 21 pubs.rsc.org

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